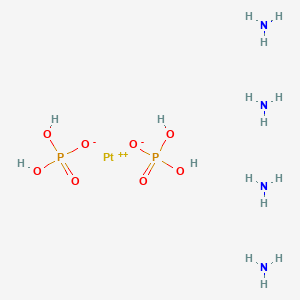
Tetraammineplatinum(II)hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammineplatinum(II) hydrogen phosphate is a coordination compound with the chemical formula Pt(NH3)4. It is a platinum-based compound where the platinum ion is coordinated with four ammonia molecules and one hydrogen phosphate ion. This compound is known for its stability and solubility in water, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) hydrogen phosphate can be synthesized by reacting tetraammineplatinum(II) chloride with dibasic ammonium phosphate. The reaction typically occurs in an aqueous solution under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) hydrogen phosphate involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammineplatinum(II) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as chloride ions or phosphine ligands can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Tetraammineplatinum(II) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum-based compounds and catalysts.
Biology: Investigated for its potential use in biological systems and as a tool for studying platinum interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to the cytotoxic properties of platinum compounds.
Industry: Utilized in electroplating, particularly in aerospace coatings, and as a pharmaceutical intermediate
Mecanismo De Acción
The mechanism of action of tetraammineplatinum(II) hydrogen phosphate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links and inhibition of biological processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(II) acetate: Pt(NH3)42
Tetraammineplatinum(II) nitrate: Pt(NH3)42
Tetraammineplatinum(II) hydroxide: Pt(NH3)42
Uniqueness
Tetraammineplatinum(II) hydrogen phosphate is unique due to its specific coordination with hydrogen phosphate, which imparts distinct chemical properties such as solubility and stability. This makes it particularly useful in applications where these properties are advantageous, such as in electroplating and pharmaceutical intermediates .
Propiedades
Fórmula molecular |
H16N4O8P2Pt |
|---|---|
Peso molecular |
457.18 g/mol |
Nombre IUPAC |
azane;dihydrogen phosphate;platinum(2+) |
InChI |
InChI=1S/4H3N.2H3O4P.Pt/c;;;;2*1-5(2,3)4;/h4*1H3;2*(H3,1,2,3,4);/q;;;;;;+2/p-2 |
Clave InChI |
RWLNOZMFDQKKBI-UHFFFAOYSA-L |
SMILES canónico |
N.N.N.N.OP(=O)(O)[O-].OP(=O)(O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
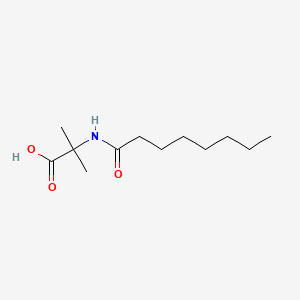
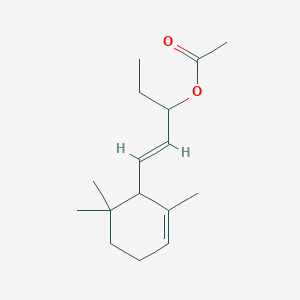
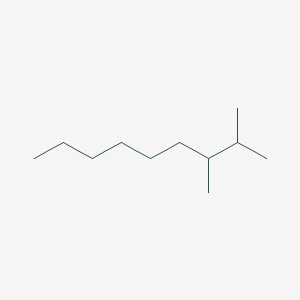

![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
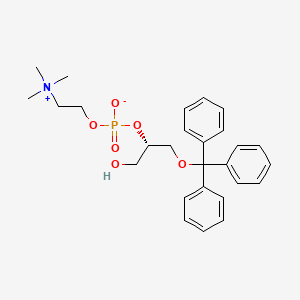
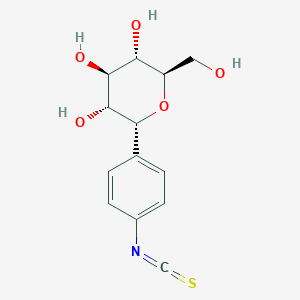
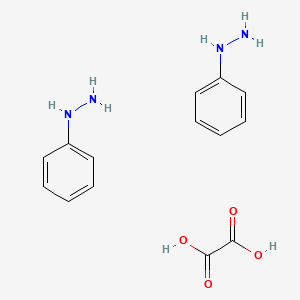
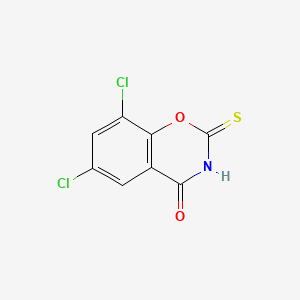
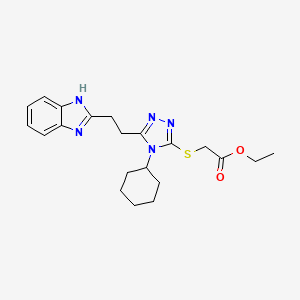
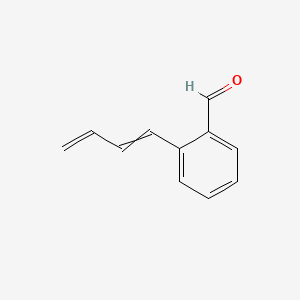
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)

